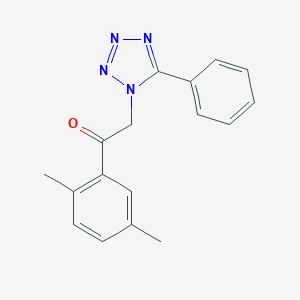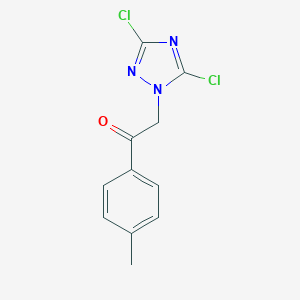
N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, also known as BPHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. Studies have shown that N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to bind to specific receptors in the brain, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide reduces the levels of inflammatory cytokines in animal models, which may contribute to its anti-inflammatory properties. Additionally, N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to increase the levels of certain neurotransmitters in the brain, which may contribute to its anticonvulsant properties. N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been extensively studied, which provides a solid foundation for further research. However, one limitation of using N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. One area of interest is its potential as a treatment for cancer, as studies have shown promising results in vitro. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide and its potential applications in other fields, such as neurology and immunology. Finally, more research is needed to determine the safety and toxicity of N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, which will be important for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves the reaction of 2-bromobenzoyl chloride and 3-methyl-4-oxo-3,4-dihydrophthalazine in the presence of anhydrous aluminum chloride. The resulting product is then reacted with acetic anhydride to obtain N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. This method has been optimized to yield high purity and high yield of N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties, with studies showing that it inhibits the growth of cancer cells in vitro. N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it reduces inflammation in animal models. Additionally, N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to have anticonvulsant properties, with studies showing that it reduces seizures in animal models.
Propriétés
Nom du produit |
N-(2-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide |
|---|---|
Formule moléculaire |
C17H14BrN3O2 |
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-21-17(23)12-7-3-2-6-11(12)15(20-21)10-16(22)19-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,22) |
Clé InChI |
IXBCVTFHJJTEAP-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3Br |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)


![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)